1-ethenyl-2-methyl-3-nitrobenzene
Overview
Description
1-Ethenyl-2-methyl-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethenyl group (vinyl group), a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-methyl-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethenyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
- Nitration: HNO3/H2SO4
- Alkylation: CH3Cl/AlCl3
- Vinylation: Palladium catalyst
- Reduction: H2/Pd
Major Products:
- Reduction of the nitro group yields 1-ethenyl-2-methyl-3-aminobenzene.
- Substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components. The ethenyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1-Ethenyl-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Ethenyl-3-nitrobenzene: Lacks the methyl group, leading to different chemical properties and reactivity.
1-Methyl-3-nitrobenzene:
1-Ethenyl-2-methylbenzene: Lacks the nitro group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
1-ethenyl-2-methyl-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONMHRTUBVZYOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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